9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride
Description
9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride (abbreviated as IBG in ) is a polycyclic heteroaromatic compound featuring a seven-membered azepine ring fused to an indole core. Key structural attributes include:
- A methoxy group (-OCH₃) at the 9-position of the indole ring.
- A methyl group (-CH₃) at the 3-position of the azepine ring.
- A hydrochloride salt formulation to enhance solubility and stability.
This compound has been investigated for its non-hallucinogenic analgesic properties, particularly in neuropathic and visceral pain models, via 5-HT₂A receptor activation .
Properties
IUPAC Name |
9-methoxy-3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c1-16-7-5-11-12-9-10(17-2)3-4-13(12)15-14(11)6-8-16;/h3-4,9,15H,5-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTGWVSMDWZLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(CC1)NC3=C2C=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Aldehydes in Acetic Acid
A foundational method involves the reaction of 5-methoxytryptamine with 2-bromo-2-formyl propane in glacial acetic acid under nitrogen atmosphere. This one-pot synthesis proceeds via acid-catalyzed cyclization, forming the azepinoindole core. The reaction is typically conducted at 60°C for 2–15 hours, depending on the aldehyde’s reactivity. After completion, the acetic acid is removed under reduced pressure, and the crude product is extracted with methylene chloride. Neutralization with aqueous sodium carbonate followed by drying over magnesium sulfate yields the free base, which is subsequently converted to the hydrochloride salt using hydrochloric acid.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Temperature | 60°C |
| Reaction Time | 2–15 hours |
| Solvent | Glacial acetic acid |
| Work-up | Methylene chloride extraction |
| Yield (Free Base) | 50–60% |
This method’s efficiency stems from the simultaneous activation of the aldehyde and the tryptamine’s amine group, facilitating intramolecular cyclization. The methoxy group at position 9 is introduced via the starting material (5-methoxytryptamine), eliminating the need for post-cyclization functionalization.
Reductive Amination Strategies
Piperidone-Based Cyclization
An alternative approach involves reductive amination of 5-methoxytryptamine with 4-piperidone hydrochloride. In this method, equimolar quantities of the reactants are heated in acetic acid at 100°C for 16 hours. The reaction proceeds via imine formation followed by reduction, although the absence of an explicit reducing agent suggests an acid-mediated cyclization mechanism. After cooling, the mixture is diluted with water and neutralized with sodium hydroxide, precipitating the product. The precipitate is filtered, washed, and dried to yield the hexahydroazepinoindole framework.
Comparative Analysis:
| Method | Advantages | Limitations |
|---|---|---|
| Aldehyde Condensation | One-pot synthesis; high atom economy | Requires halogenated aldehydes |
| Piperidone Cyclization | Avoids toxic aldehydes | Lower yields (~54%) |
The piperidone method avoids hazardous aldehydes but achieves lower yields due to competing side reactions, such as over-alkylation.
Post-Synthetic Modifications
Introduction of the Methyl Group
The methyl group at position 3 is introduced via alkylation of the secondary amine in the azepine ring. Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in methanol, the alkylation proceeds at room temperature. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via solvent evaporation.
Hydrochloride Salt Formation
The final step involves treating the free base with concentrated hydrochloric acid in an anhydrous solvent (e.g., diethyl ether). The hydrochloride salt precipitates as a white solid, which is filtered, washed with cold ether, and dried under vacuum.
Optimization and Scalability Challenges
Solvent and Temperature Effects
Higher reaction temperatures (e.g., 100°C) in acetic acid improve cyclization rates but risk decomposition of the methoxy group. Substituting acetic acid with trifluoroacetic acid (TFA) enhances electrophilicity of the aldehyde but complicates work-up due to TFA’s high boiling point.
Catalytic Approaches
Recent advancements explore using Lewis acids (e.g., ZnCl₂) to catalyze the cyclization step, reducing reaction times to 4–6 hours. However, these methods remain experimental and lack reproducibility across substrates.
Comparative Synthesis Routes
| Method | Starting Materials | Key Reagents | Yield |
|---|---|---|---|
| Aldehyde Condensation | 5-Methoxytryptamine | 2-Bromo-2-formyl propane | 60% |
| Piperidone Cyclization | 5-Methoxytryptamine | 4-Piperidone HCl | 54% |
| Reductive Alkylation | Tryptamine derivative | Methyl iodide | 45% |
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The pharmacological and physicochemical properties of IBG are influenced by its substitution pattern. Key analogs include:
Key Observations :
- Methoxy Position : The 9-methoxy group in IBG enhances receptor binding compared to the 8-methoxy isomer (TBG), likely due to optimized electronic or steric interactions with the 5-HT₂A receptor .
- Methyl Group : The 3-methyl substituent on the azepine ring stabilizes the molecule’s conformation, improving bioavailability compared to unmethylated analogs .
Physicochemical Properties
Predicted Collision Cross-Section (CCS) data for the 8-methoxy analog (TBG) highlights structural differences ():
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 217.13355 | 145.6 |
| [M+Na]⁺ | 239.11549 | 156.2 |
While direct CCS data for IBG is unavailable, the 9-methoxy isomer is expected to exhibit distinct ion mobility due to altered electron distribution and steric bulk compared to TBG.
Pharmacological Implications
- 5-HT₂A Receptor Activation : IBG’s 9-methoxy group is critical for high-affinity binding, as removal (DM506) or positional shift (TBG) reduces potency .
- Pain Selectivity: Unlike hallucinogenic 5-HT₂A agonists (e.g., LSD), IBG’s fused azepine-indole structure confers non-psychoactive analgesic effects, making it a promising therapeutic candidate .
Biological Activity
9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride (CAS Number: 19869-44-4) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₉ClN₂O
- Molecular Weight : 266.77 g/mol
- CAS Number : 19869-44-4
Recent studies indicate that this compound acts primarily through modulation of serotonin receptors. Specifically, it has been shown to activate the 5-HT2A receptor subtype, which is implicated in various neuropharmacological effects including mood regulation and pain perception .
Biological Activity
-
Anti-Hypersensitivity Effects :
- In animal models of neuropathic pain (Chronic Constriction Injury; CCI), this compound demonstrated significant anti-hypersensitivity activity. It reduced mechanical hyperalgesia and allodynia in a dose-dependent manner .
- The compound also exhibited efficacy in models of visceral pain induced by dextran sulfate sodium (DSS), suggesting a broad spectrum of analgesic properties .
- Neuroprotective Properties :
Study on Pain Relief
A study published in late 2024 explored the effects of this compound in chronic pain models. The results indicated that administration of the compound led to significant reductions in pain scores compared to control groups. The mechanism was linked to its action on the 5-HT2A receptor and subsequent modulation of pain pathways .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride, and how can purity be ensured during synthesis?
- Methodology : A modified Fischer indole synthesis approach is commonly used, involving reflux of precursors like (4-substituted-phenyl)hydrazine hydrochloride with cyclic ketones in ethanol under acidic conditions (e.g., 37% HCl). Post-reaction, extraction with NaOH and brine minimizes impurities. Purity is validated via UPLC/MS and NMR (δ referenced to TMS or solvent peaks). For scale-up, column chromatography (e.g., Isco Combiflash) ensures separation .
- Key Parameters : Reflux duration (16+ hours), stoichiometric ratios (e.g., 0.095 mol hydrazine:0.135 mol ketone), and solvent choice (95% ethanol for solubility) are critical .
Q. How should researchers characterize this compound’s structural integrity and stability under varying storage conditions?
- Methodology : Use H/C NMR (400 MHz) in deuterated solvents to confirm regiochemistry and proton environments. LC-MS (Shimadzu/Waters systems) identifies molecular ions ([M+H]). Stability studies require accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Store desiccated at -20°C to prevent hygroscopic degradation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Follow GHS guidelines (if classified) and SDS recommendations:
- Inhalation : Immediate transfer to fresh air; medical consultation if irritation persists.
- Skin/Eye Contact : Flush with water for 15+ minutes; remove contaminated clothing.
- Waste Disposal : Neutralize acidic residues before disposal. Labs must adopt a Chemical Hygiene Plan for advanced handling .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemical calculations) optimize reaction pathways for this compound?
- Methodology : Use software like COMSOL Multiphysics to simulate reaction thermodynamics and transition states. ICReDD’s workflow integrates quantum calculations (e.g., DFT) with experimental feedback to predict optimal conditions (e.g., solvent polarity, catalyst selection). For example, modeling HCl’s role in cyclization steps reduces trial-and-error synthesis .
- Data Integration : Cross-validate computational predictions with experimental yields and spectroscopic data to refine models .
Q. What experimental design strategies resolve contradictions between theoretical and observed reaction yields?
- Methodology : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry). For instance, a 3 factorial design can optimize reflux time and HCl concentration. If discrepancies arise (e.g., lower yield than predicted), use ANOVA to identify interactions between variables (e.g., ethanol purity affecting solubility) .
- Case Study : reports 87.1% yield via UPLC/MS-monitored reflux; deviations may arise from unaccounted side reactions (e.g., over-alkylation), detectable via HRMS impurity profiling .
Q. How can researchers address challenges in purifying hexahydroazepinoindole derivatives due to structural similarity to byproducts?
- Methodology : Employ orthogonal separation techniques:
- Liquid-Liquid Extraction : Adjust pH to partition ionized vs. neutral species (e.g., NaOH washes for amine salts).
- Chromatography : Use gradient elution on C18 columns with acetonitrile/water + 0.1% formic acid.
- Crystallization : Screen solvents (e.g., DCM/hexane) to exploit differences in solubility .
Q. What interdisciplinary approaches enhance the study of this compound’s biological or catalytic activity?
- Methodology : Combine synthetic chemistry with bioassay-guided fractionation (e.g., opioid receptor binding assays for OUD therapeutic potential). Cross-disciplinary teams can integrate cheminformatics (e.g., molecular docking) and metabolomics (LC-HRMS) to map structure-activity relationships. For catalysis, in situ IR spectroscopy monitors reaction intermediates .
Methodological Notes
- Data Contradiction Analysis : When NMR/LC-MS results conflict (e.g., unexpected peaks), perform spiking experiments with suspected impurities or use 2D NMR (HSQC, HMBC) to assign ambiguous signals .
- Reaction Scale-Up : Pilot studies must assess exothermicity and mixing efficiency; ’s 3L flask setup ensures heat distribution during reflux .
- Ethical Compliance : Adhere to CRDC guidelines (e.g., RDF2050112 for reactor design) and institutional safety protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
